molecular formula C9H8N2O4S B366652 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid CAS No. 889946-16-1

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

Cat. No.: B366652
CAS No.: 889946-16-1
M. Wt: 240.24g/mol
InChI Key: CEYAFQMDXVBCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid is a heterocyclic compound that features a unique combination of a furan ring, an oxadiazole ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide, which is then cyclized with chloroacetic acid to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the thioacetic acid moiety.

    5-Furan-2-yl-4H [1,2,4] triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

889946-16-1

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24g/mol

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C9H8N2O4S/c1-5-6(2-3-14-5)8-10-11-9(15-8)16-4-7(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

CEYAFQMDXVBCHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)O

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)O

Origin of Product

United States

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